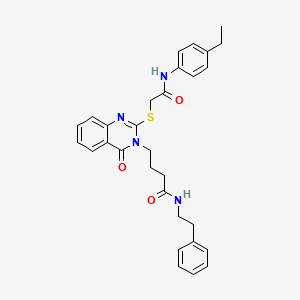
4-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains an amino group attached to an ethylphenyl group, a thio group, a quinazolinone group, and a phenethylbutanamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The compound would likely have a significant degree of conjugation, leading to potential interesting electronic and optical properties .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. For example, the amino group could participate in reactions with acids or electrophiles, and the carbonyl groups in the quinazolinone and butanamide parts of the molecule could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the environment. For example, the presence of polar functional groups like the amide and the quinazolinone could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Quinazolinone Derivatives
Quinazolinones, a class of heterocyclic compounds, have been extensively studied for their diverse pharmacological activities. The structural motif of quinazolinone is known to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Research on quinazolinone derivatives often explores their synthesis, chemical properties, and therapeutic potential. For example, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including quinazolinones, have been investigated for their chemical and biological properties, indicating a potential for use in drug development and other therapeutic applications (Abdurakhmanova et al., 2018).
Amide Functional Groups
Amides are key functional groups in biochemistry and organic chemistry, often found in pharmaceuticals. The presence of an amide group in a compound can significantly affect its pharmacokinetics and pharmacodynamics. Research on amide-containing compounds spans from exploring their synthetic routes to understanding their biological activities. For instance, studies on the antitubercular activity of certain amide derivatives highlight the importance of this functional group in medicinal chemistry and its role in targeting bacterial infections (Asif, 2014).
Thioether Components
Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, are explored for their unique chemical properties and potential applications in drug development. The reactivity of thioether groups, especially in the presence of other functional groups, can lead to interesting pharmacological properties. Research into compounds with thioether motifs often focuses on their synthesis, stability, and potential as therapeutic agents. For instance, the synthesis and evaluation of thiophene analogues of known carcinogens have provided insights into the structure-activity relationships of such compounds and their potential biological effects (Ashby et al., 1978).
Orientations Futures
The compound could potentially be investigated for various applications, given the wide range of activities shown by structurally similar compounds. Future research could involve synthesizing the compound and testing its biological activity, as well as studying its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-2-22-14-16-24(17-15-22)32-28(36)21-38-30-33-26-12-7-6-11-25(26)29(37)34(30)20-8-13-27(35)31-19-18-23-9-4-3-5-10-23/h3-7,9-12,14-17H,2,8,13,18-21H2,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVFDFASKYDYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

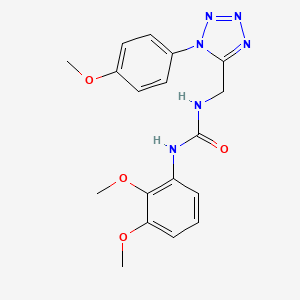
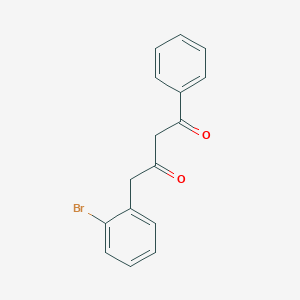
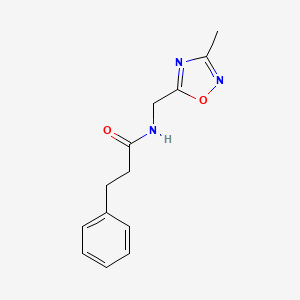
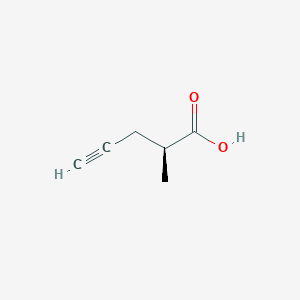
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2801125.png)
![N-(2,6-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2801129.png)
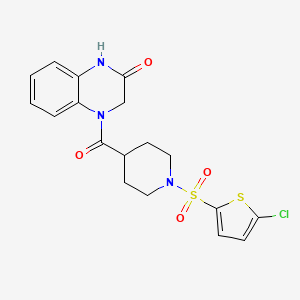
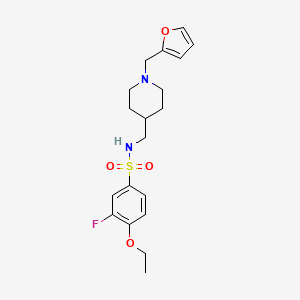
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2801133.png)
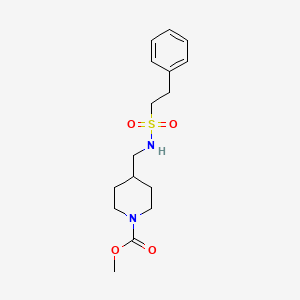
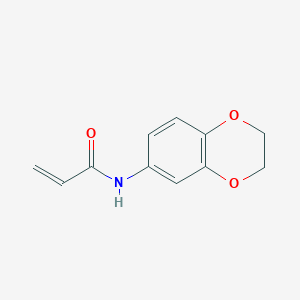
![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)
![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)